((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium
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Overview
Description
((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium (Pd(dppb)Cl2) is a palladium-based complex that is widely used in the scientific research community due to its ability to catalyze a variety of chemical reactions. It is a versatile catalyst that has been used in a variety of applications, ranging from organic synthesis to materials science.
Scientific Research Applications
Catalytic Properties and Synthesis
- ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium demonstrates significant utility in catalyzing various organic reactions, showcasing its versatility in asymmetric catalysis. Its efficacy is evident in the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to alpha, beta-unsaturated ketones, facilitating reactions in aqueous environments and enhancing their eco-friendliness (Otomaru et al., 2004). Furthermore, the compound's synthesis, under green production conditions, highlights its economic and environmental benefits, with an impressive yield of 97.4% (Wang, 2015).
Chirality and Organic Synthesis
- The compound plays a crucial role in organic synthesis, particularly in enhancing the chiral properties of various compounds. For instance, it contributes to the enantioresolution of its oxide form, leading to high enantiomeric excesses and demonstrating its importance in creating chiral substances (Hatano et al., 2012). The compound also serves as a chiral ligand in 1,3-dipolar cycloadditions of metalloazomethine ylides and electrophilic alkenes, showcasing its versatility and effectiveness in facilitating asymmetric synthesis (Nájera & Sansano, 2016).
Complex Formation and Chemical Reactivity
- Its ability to form complexes with metals like rhodium and palladium underscores its utility in organic chemistry. Such complexes are instrumental in catalyzing various organic reactions, including cyclization and hydrosilylation of functionalized diynes, thereby expanding the scope of synthetic chemistry (Liu & Widenhoefer, 2002). Moreover, the compound's involvement in the synthesis of binuclear gold(I) complexes with bridging phosphine ligands and its emission properties from intraligand and metal-centered excited states highlight its potential in photochemical applications (Pawlowski, Kunkely, & Vogler, 2004).
Mechanism of Action
Target of Action
The primary target of ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium, also known as [®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) chloride, is the aryl halide . This compound acts as a catalyst in the cross-coupling reactions of aryl halides .
Mode of Action
This compound interacts with its targets through a process known as cross-coupling . It facilitates the coupling of the derived arylboronic esters with aryl halides, leading to the formation of biaryls . It is also used in the synthesis of lactams by CO insertion and medium-ring aryl ethers by intramolecular coupling of an aryl halide with an alcohol .
Biochemical Pathways
The affected biochemical pathway is the cross-coupling reaction . This reaction is a common method for the formation of carbon-carbon bonds, and it is widely used in the synthesis of various organic compounds . The downstream effects include the formation of biaryls, lactams, and medium-ring aryl ethers .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the cross-coupling of aryl halides . This includes the synthesis of biaryls, lactams, and medium-ring aryl ethers .
Biochemical Analysis
Biochemical Properties
((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium interacts with various enzymes and proteins to facilitate biochemical reactions . It is particularly effective in cross-coupling reactions of sec-alkyl and n-alkyl Grignard reagents . The nature of these interactions is primarily catalytic, with the compound serving to accelerate the reaction rate without being consumed in the process .
Cellular Effects
The effects of ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium on cellular processes are largely related to its role as a catalyst. By facilitating specific biochemical reactions, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . Its role in Suzuki coupling of aryl boronic esters with [11C]methyl iodide to form functionalized [11C]toluene derivatives is a notable example .
Metabolic Pathways
((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium is involved in various metabolic pathways due to its role as a catalyst
Properties
IUPAC Name |
dichloropalladium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHAUMFISVWIRX-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Pd]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Cl2P2Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115826-95-4, 127593-28-6 |
Source
|
Record name | [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(Diphenylphosphino)-1,1'-Binaphthyl) Palladium (II) Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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